molecular formula C13H15N5OS B12210163 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone

2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone

Cat. No.: B12210163
M. Wt: 289.36 g/mol
InChI Key: UFEWMPMFWMKPKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone is a heterocyclic compound featuring a 1,2,4-triazole core linked via a sulfanyl group to an ethanone moiety substituted with a 2-methyl-2,3-dihydroindole group. This structure combines aromatic and non-aromatic heterocycles, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C13H15N5OS

Molecular Weight

289.36 g/mol

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C13H15N5OS/c1-8-6-9-4-2-3-5-10(9)18(8)11(19)7-20-13-15-12(14)16-17-13/h2-5,8H,6-7H2,1H3,(H3,14,15,16,17)

InChI Key

UFEWMPMFWMKPKT-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CSC3=NNC(=N3)N

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

The triazole-thiol scaffold is commonly synthesized via alkaline cyclization of thiosemicarbazides. For example:

  • Step 1 : Reacting acyl hydrazides with carbon disulfide (CS₂) in basic media forms intermediate dithiocarbazates.

  • Step 2 : Cyclization with hydrazine hydrate yields 4-amino-5-substituted-1,2,4-triazole-3-thiones.

Example Protocol:

  • Heat ethyl 2-(4-acetamidophenoxy)acetate (10 mmol) with hydrazine hydrate (12 mmol) in ethanol (20 mL) at 80°C for 4 h to form acetohydrazide.

  • Treat with aryl isothiocyanate (10 mmol) in dry ethanol to generate thiosemicarbazide.

  • Cyclize in 2N NaOH (5 mL) under reflux for 2 h to obtain 4-amino-1,2,4-triazole-3-thione (Yield: 52–88%).

Key Data:

MethodTimeTemp (°C)Yield (%)
Conventional2–4 h80–10052–88
Microwave-assisted5–15m120–16085–97

Preparation of 1-(2-Methyl-2,3-Dihydro-1H-Indol-1-yl)Ethanone

Friedel-Crafts Acylation of Dihydroindole

The dihydroindole ethanone moiety is synthesized via Friedel-Crafts acylation:

  • React 2-methyl-2,3-dihydro-1H-indole with acetyl chloride in the presence of AlCl₃.

  • Purify via column chromatography (hexane:ethyl acetate, 4:1) to isolate 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone (Yield: 75–82%).

Spectroscopic Confirmation:

  • ¹H NMR (CDCl₃) : δ 2.12 (s, 3H, CH₃), 3.02 (t, 2H, CH₂), 4.21 (t, 2H, CH₂), 6.85–7.32 (m, 4H, Ar-H).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch).

Sulfanyl Linkage Formation

Nucleophilic Substitution

The sulfanyl bridge is introduced via reaction of triazole-thiol with a bromoethyl-indole intermediate:

  • Prepare 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-bromoethanone by treating the ethanone derivative with PBr₃ in dry DCM.

  • React with 5-amino-4H-1,2,4-triazole-3-thiol (1.2 eq) in DMF using K₂CO₃ as base (60°C, 6 h).

Optimized Conditions:

ParameterValue
SolventDMF
BaseK₂CO₃ (2 eq)
Temperature60°C
Time6 h
Yield78–85%

Integrated Synthetic Pathways

Two-Step Coupling Approach

  • Triazole-Thiol Synthesis :

    • Cyclize 2-hydrazinoethanol with aroyl isothiocyanate in benzene/p-TsOH to form 5-aryl-1,2-dihydro-2-(2-hydroxyethyl)-3H-1,2,4-triazole-3-thiones.

    • Aminate via NH₃/EtOH reflux to introduce the amino group.

  • Indole-Ethanone Functionalization :

    • Acetylate dihydroindole using Ac₂O/H₂SO₄.

  • Coupling :

    • Use Mitsunobu conditions (DIAD, PPh₃) to link thiol and ethanone moieties.

Comparative Yields:

MethodTriazole Yield (%)Coupling Yield (%)
Conventional70–8265–75
Microwave-assisted88–9580–89

Analytical and Purification Techniques

Chromatography

  • Silica Gel Column : Elute with CHCl₃:MeOH (9:1) to isolate intermediates.

  • HPLC : Purity final compound using C18 column (MeCN:H₂O, 70:30).

Spectroscopic Validation

  • MS (ESI) : m/z 331.2 [M+H]⁺.

  • ¹³C NMR : δ 195.4 (C=O), 162.1 (C=S), 128.9–135.2 (Ar-C).

Challenges and Optimization

  • Amination Selectivity : Overcome by using NH₃ gas in THF at 0°C.

  • Sulfide Oxidation : Stabilize with 0.1% BHT in storage.

  • Scale-Up : Microwave irradiation reduces reaction time from 6 h to 20 min .

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with target proteins, altering their function. The indole moiety can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Variations in the Aromatic Substituents

  • Benzofuran Derivatives: The compound 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1-benzofuran-2-yl)ethanone (CAS: 721905-01-7) replaces the indole group with a benzofuran ring. This substitution reduces nitrogen content and alters electron distribution, leading to a lower molecular weight (274.3 g/mol) and higher predicted boiling point (570.8±56.0°C) compared to the target compound .

Triazole Modifications

  • Cyclobutyl-Substituted Analogues: The compound 2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone incorporates a rigid cyclobutyl group.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/cm³)
Target Compound (Indole-substituted) ~396.3* Not reported ~570 (predicted) ~1.5 (predicted)
1-(1H-Indol-3-yl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone ~335.4 Not reported Not reported Not reported
2-[(5-Amino-4H-triazol-3-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone 294.33 Not reported 570.1±60.0 1.42±0.1

*Estimated based on structural similarity to (MW: 396.3 for a dichlorophenyl analogue).

Biological Activity

The compound 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H16N4SC_{14}H_{16}N_4S, with a molecular weight of approximately 284.37 g/mol. The structure features a triazole ring linked to a sulfenyl group and an indole moiety, suggesting potential interactions with various biological targets.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against several bacterial strains:

  • In vitro Studies : Research indicates that triazole derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria. For instance, studies have reported Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 2 μg/mL against resistant strains such as Staphylococcus aureus and Escherichia coli .
Bacterial Strain MIC (μg/mL)
Staphylococcus aureus0.25 - 0.5
Escherichia coli0.5 - 2
Pseudomonas aeruginosa0.5 - 1

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored. The compound has demonstrated cytotoxic effects against various cancer cell lines:

  • Case Studies : In studies involving colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, the compound exhibited IC50 values of 6.2 μM and 27.3 μM respectively, indicating significant anticancer activity .
Cancer Cell Line IC50 (μM)
HCT-1166.2
T47D27.3

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes and pathways associated with cell growth and proliferation. Triazoles often act as enzyme inhibitors, affecting metabolic pathways crucial for bacterial survival and tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is closely linked to their structural features. Modifications in the triazole ring or the indole moiety can significantly alter their potency:

  • Substituent Effects : Variations in substituents on the indole or triazole rings can enhance or diminish antimicrobial and anticancer activities. For example, introducing electron-withdrawing groups on the phenyl ring has been shown to improve antibacterial efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.